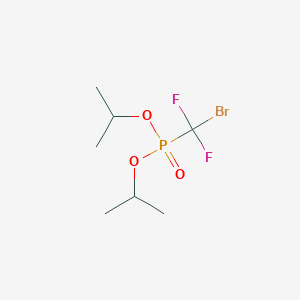
Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester is an organophosphorus compound with the molecular formula C7H14BrF2O3P . This compound is characterized by the presence of a bromodifluoromethyl group attached to a phosphonic acid moiety, which is further esterified with two isopropyl groups. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester typically involves the reaction of bromodifluoromethylphosphonic acid with isopropanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and purity .
Análisis De Reacciones Químicas
Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution Reactions: The bromodifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include water or methanol for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include phosphonic acids, substituted derivatives, and oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonic acid derivatives.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Some derivatives are being explored for their potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The bromodifluoromethyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The phosphonic acid moiety can also interact with metal ions and other cofactors, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester can be compared with other similar compounds such as:
Phosphonic acid, (dibromofluoromethyl)-, bis(1-methylethyl) ester: This compound has two bromine atoms instead of one, leading to different reactivity and applications.
Phosphonic acid, bis(1-methylethyl) ester: Lacks the bromodifluoromethyl group, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its bromodifluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
65094-24-8 |
|---|---|
Fórmula molecular |
C7H14BrF2O3P |
Peso molecular |
295.06 g/mol |
Nombre IUPAC |
2-[[bromo(difluoro)methyl]-propan-2-yloxyphosphoryl]oxypropane |
InChI |
InChI=1S/C7H14BrF2O3P/c1-5(2)12-14(11,7(8,9)10)13-6(3)4/h5-6H,1-4H3 |
Clave InChI |
OGCQRYPCAKIVIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C(F)(F)Br)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


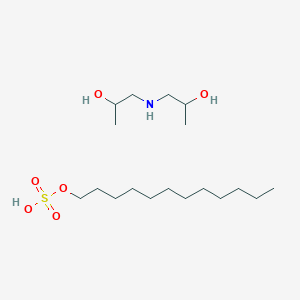
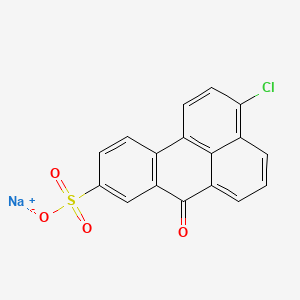
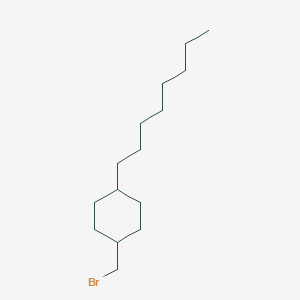
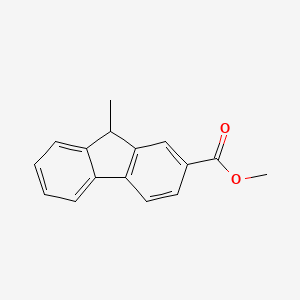

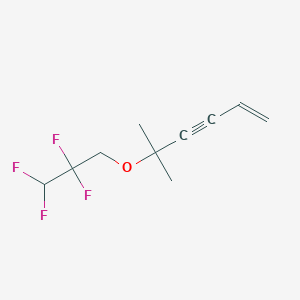
![Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14475525.png)
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14475532.png)
![Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14475534.png)
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)

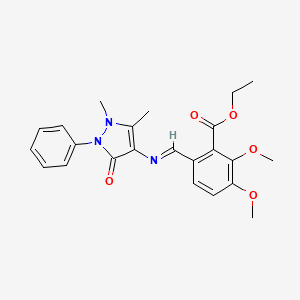

![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)
